molecular formula C7H3F6N B1303424 3,5-Bis(trifluoromethyl)pyridine CAS No. 20857-47-0

3,5-Bis(trifluoromethyl)pyridine

Cat. No. B1303424
CAS RN: 20857-47-0
M. Wt: 215.1 g/mol
InChI Key: RQEOYYWUVYZZLL-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)pyridine is a chemical compound with the empirical formula C7H3F6N . It has a molecular weight of 215.10 . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)pyridine is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)pyridine consists of a pyridine ring with two trifluoromethyl groups attached at the 3 and 5 positions . The presence of these trifluoromethyl groups significantly influences the chemical properties of the compound .


Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)pyridine and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . They are used in various chemical reactions to introduce trifluoromethyl groups within other molecules .


Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)pyridine is a solid substance with a melting point of 34-38 °C . It has a flash point of 44.4 °C . The compound’s distinctive physical and chemical properties are largely due to the presence of the trifluoromethyl groups and the pyridine ring in its structure .

Safety and Hazards

3,5-Bis(trifluoromethyl)pyridine is classified as Acute Tox. 3 Oral, Eye Dam. 1, Flam. Sol. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid dust formation, not to get it in eyes, on skin, or on clothing, and to use only under a chemical fume hood .

Future Directions

The demand for 3,5-Bis(trifluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of 3,5-Bis(trifluoromethyl)pyridine will be discovered in the future .

properties

IUPAC Name

3,5-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N/c8-6(9,10)4-1-5(3-14-2-4)7(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEOYYWUVYZZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380859
Record name 3,5-Bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)pyridine

CAS RN

20857-47-0
Record name 3,5-Bis(trifluoromethyl)pyridine
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Record name 3,5-Bis(trifluoromethyl)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID00380859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(Trifluoromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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